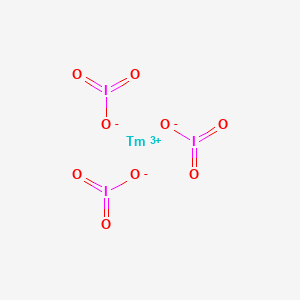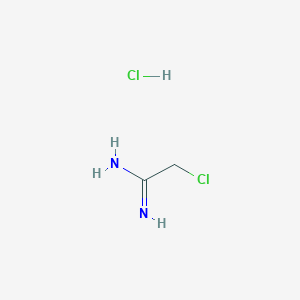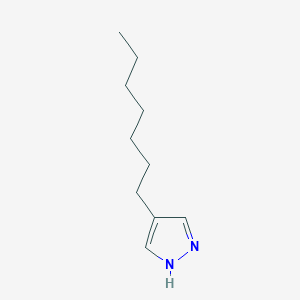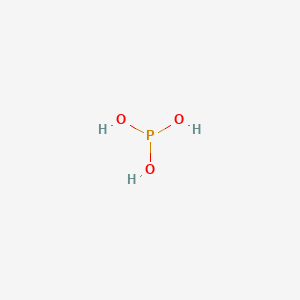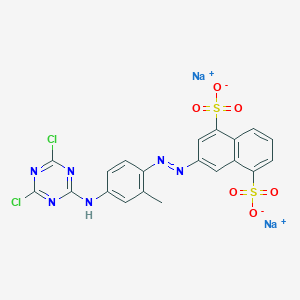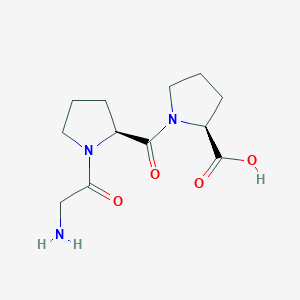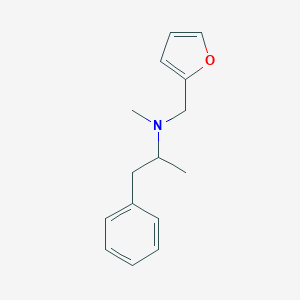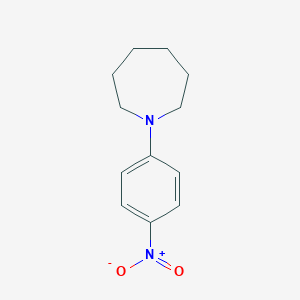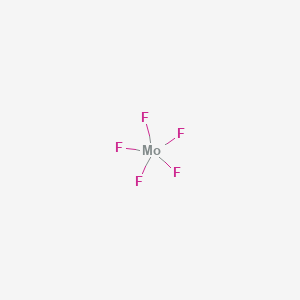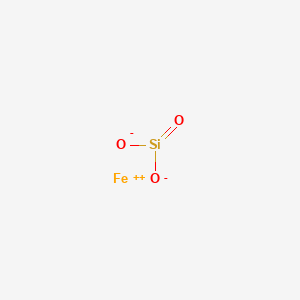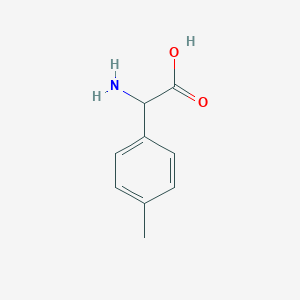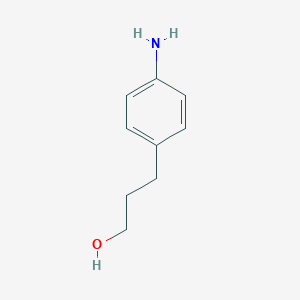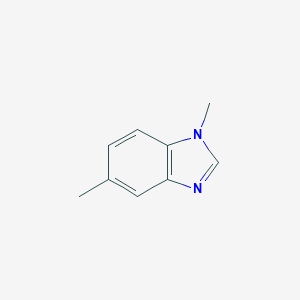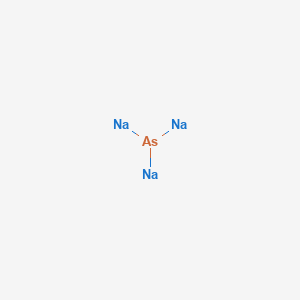
Sodium arsenide (Na3As)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium arsenide (Na3As) is an inorganic compound that is widely used in scientific research. It is a highly toxic and reactive compound that is mainly used for its unique properties in various fields of study. The compound is synthesized using different methods, and its mechanism of action is well-understood.
Wirkmechanismus
Sodium arsenide is a highly toxic compound that acts by inhibiting the activity of enzymes involved in cellular respiration. It binds to the sulfhydryl groups of enzymes and disrupts their activity, leading to cellular damage and death. The compound also induces oxidative stress and DNA damage, leading to apoptosis and necrosis.
Biochemische Und Physiologische Effekte
Sodium arsenide has several biochemical and physiological effects, including the inhibition of cellular respiration, induction of oxidative stress, and DNA damage. The compound also affects the activity of several enzymes involved in metabolic pathways, leading to cellular damage and death. Additionally, it affects the immune system and can cause immunosuppression.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium arsenide is a highly reactive and toxic compound that has several advantages and limitations for lab experiments. Its unique properties make it an ideal reagent for the synthesis of other arsenic compounds and as a dopant in semiconductor research. However, its toxicity and reactivity make it challenging to handle, and strict safety measures must be taken when working with the compound.
Zukünftige Richtungen
There are several future directions for the study of sodium arsenide. One area of research is the development of safer and more efficient methods for the synthesis of the compound. Additionally, the study of the compound's effects on cellular signaling pathways and gene expression is an area of active research. Moreover, the use of sodium arsenide as a potential anticancer agent is an area of interest, and several studies have shown promising results in preclinical models.
Conclusion:
In conclusion, sodium arsenide is a highly reactive and toxic compound that has several unique properties that make it an ideal reagent for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound's toxicity and reactivity make it challenging to handle, and strict safety measures must be taken when working with the compound. However, its unique properties make it an essential tool in various fields of study.
Synthesemethoden
Sodium arsenide is synthesized using different methods, including the reaction of sodium and arsenic, the reaction of sodium hydride and arsenic trioxide, and the reaction of sodium and arsenic oxide. The most common method is the reaction of sodium and arsenic in a sealed tube under high temperature and pressure. The reaction produces sodium arsenide as a black solid that is highly reactive and toxic.
Wissenschaftliche Forschungsanwendungen
Sodium arsenide is widely used in scientific research due to its unique properties. It is mainly used in the field of semiconductor research, where it is used as a dopant for the production of n-type semiconductors. It is also used in the synthesis of other arsenic compounds and as a reagent in organic synthesis. Additionally, it is used in the study of metal arsenides and their properties.
Eigenschaften
CAS-Nummer |
12044-25-6 |
|---|---|
Produktname |
Sodium arsenide (Na3As) |
Molekularformel |
AsNa3 |
Molekulargewicht |
143.8909 g/mol |
IUPAC-Name |
disodioarsanylsodium |
InChI |
InChI=1S/As.3Na |
InChI-Schlüssel |
MMQSOEGXVXPNSH-UHFFFAOYSA-N |
SMILES |
[Na][As]([Na])[Na] |
Kanonische SMILES |
[Na][As]([Na])[Na] |
Andere CAS-Nummern |
12044-25-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



